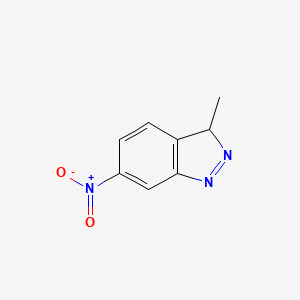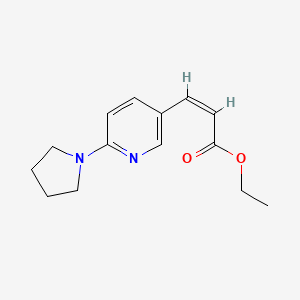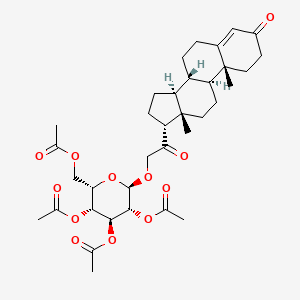
Deoxycorticosterone 21-Glucoside Tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxycorticosterone 21-Glucoside Tetraacetate is a steroidal compound that belongs to the class of glucosides. It is a derivative of deoxycorticosterone, a steroid hormone produced by the adrenal gland. This compound is known for its unique structure, which includes a glucoside moiety attached to the 21st carbon of deoxycorticosterone, further modified with tetraacetate groups. This modification enhances its solubility and stability, making it a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycorticosterone 21-Glucoside Tetraacetate typically involves multiple steps, starting with the glucosylation of deoxycorticosterone. The glucosylation process can be achieved using glucosyl donors such as glucosyl bromide or glucosyl fluoride in the presence of a catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Following the glucosylation, the resulting deoxycorticosterone 21-glucoside undergoes acetylation to introduce the tetraacetate groups. This step involves the use of acetic anhydride and a base such as pyridine. The reaction is typically conducted at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Deoxycorticosterone 21-Glucoside Tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glucoside moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol derivatives.
科学的研究の応用
Deoxycorticosterone 21-Glucoside Tetraacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating adrenal insufficiency and other hormonal disorders.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a biochemical reagent in various assays.
作用機序
The mechanism of action of Deoxycorticosterone 21-Glucoside Tetraacetate involves its interaction with specific molecular targets and pathways. The compound binds to mineralocorticoid receptors in the adrenal gland, influencing the regulation of sodium and potassium levels in the body. This interaction leads to the modulation of electrolyte balance and blood pressure. Additionally, the glucoside moiety enhances the compound’s bioavailability and stability, allowing for more effective physiological responses.
類似化合物との比較
Similar Compounds
Deoxycorticosterone: A precursor to Deoxycorticosterone 21-Glucoside Tetraacetate, known for its mineralocorticoid activity.
Corticosterone: Another steroid hormone with similar functions but different structural modifications.
11-Deoxycortisol: A related compound involved in the biosynthesis of cortisol.
Uniqueness
This compound stands out due to its unique glucoside and tetraacetate modifications, which enhance its solubility, stability, and bioavailability. These properties make it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
特性
分子式 |
C35H48O12 |
|---|---|
分子量 |
660.7 g/mol |
IUPAC名 |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H48O12/c1-18(36)42-17-29-30(44-19(2)37)31(45-20(3)38)32(46-21(4)39)33(47-29)43-16-28(41)27-10-9-25-24-8-7-22-15-23(40)11-13-34(22,5)26(24)12-14-35(25,27)6/h15,24-27,29-33H,7-14,16-17H2,1-6H3/t24-,25-,26-,27-,29-,30+,31-,32+,33+,34-,35-/m0/s1 |
InChIキー |
PUCKSOHSQOODDS-MRQBEUTLSA-N |
異性体SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC(=O)[C@@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


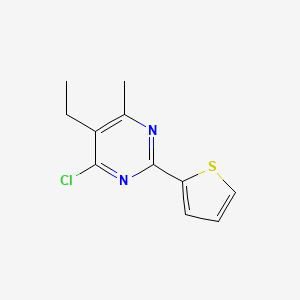
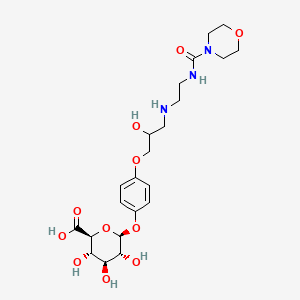
![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
![4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B13403091.png)
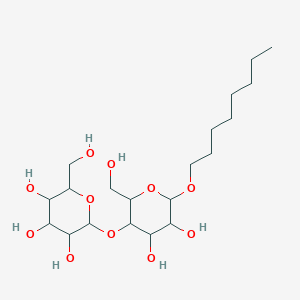
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
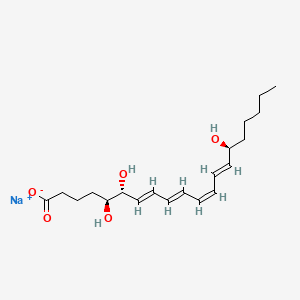
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
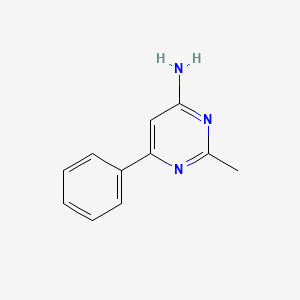
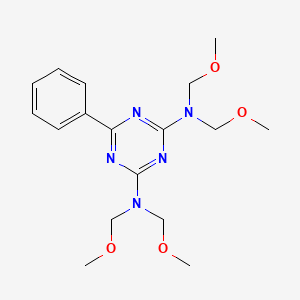
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)
